![molecular formula C11H18ClNO2 B1477243 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one CAS No. 2090944-38-8](/img/structure/B1477243.png)
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one
Overview
Description
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one, otherwise known as CX-4945, is a recently discovered compound with a wide range of potential applications in scientific research. It is a synthetic compound which has been developed by scientists to be used in laboratory experiments and studies. CX-4945 is a small molecule that can be used to target a variety of biological processes, such as protein-protein interactions, gene regulation, and signal transduction. It has been shown to have a wide range of biochemical and physiological effects and can be used in a variety of laboratory experiments and studies.
Scientific Research Applications
Leuco Dyes
Spiro forms of oxazines, which include 2-oxa-7-azaspiro[3.5]nonane, find applications as leuco dyes . These compounds frequently display chromism, meaning they can reversibly interchange between their colorless and colored forms . This property makes them useful in various industries, including textiles and printing.
Photochromic Materials
The spiro compounds, including 2-oxa-7-azaspiro[3.5]nonane, are used as photochromic materials . Photochromic materials change their color when exposed to light, making them useful in applications such as sunglasses, windows, and various optical devices.
Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
A new synthesis of 2-oxa-7-azaspiro nonane is described in a study . Spirocyclic oxetanes, including 2-oxa-6-azaspiro [3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid. The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole . This synthesis process could be useful in the development of new pharmaceuticals and other chemical products.
properties
IUPAC Name |
2-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-2-9(12)10(14)13-5-3-11(4-6-13)7-15-8-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRBQSIIDYKVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2(CC1)COC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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